molecular formula C17H21N3O3 B469434 N~3~-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE

N~3~-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE

Cat. No.: B469434
M. Wt: 315.37g/mol
InChI Key: YUGWEICZKZBDGT-UHFFFAOYSA-N
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Description

N~3~-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a chemical compound known for its unique structure and properties. It contains a morpholine ring, a phenyl group, and an isoxazole ring, making it a versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves the reaction of 3-(4-morpholinyl)propylamine with 5-phenyl-3-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N~3~-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N3-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of a morpholine ring, phenyl group, and isoxazole ring. This structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H21N3O3/c21-17(18-7-4-8-20-9-11-22-12-10-20)15-13-16(23-19-15)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2,(H,18,21)

InChI Key

YUGWEICZKZBDGT-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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